molecular formula C26H23BrN4OS B11051343 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11051343
M. Wt: 519.5 g/mol
InChI Key: UJJPCECTSGSJCM-UHFFFAOYSA-N
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Description

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a combination of pyridine, thiophene, pyrrole, and quinoline moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyridine Moiety: This step involves the bromination of pyridine to introduce the bromine atom at the 5-position.

    Synthesis of the Thiophene Moiety: The thiophene ring is synthesized separately, often through the reaction of a suitable thiophene precursor with methylating agents.

    Construction of the Quinoline Core: The quinoline core is formed through a series of cyclization reactions, typically involving the condensation of aniline derivatives with ketones or aldehydes.

    Integration of the Pyrrole Ring: The pyrrole ring is introduced through a reaction with pyrrole derivatives, often under acidic or basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, often through the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Scientific Research Applications

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in critical biological processes, leading to changes in cellular function.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Disruption of Cellular Structures: It may interact with cellular membranes or other structures, leading to changes in cell morphology and function.

Comparison with Similar Compounds

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their diverse biological activities.

    Thiophene Derivatives: Compounds with the thiophene ring, which are studied for their electronic properties and applications in materials science.

    Pyrrole Derivatives: Compounds featuring the pyrrole ring, which are of interest in medicinal chemistry for their potential therapeutic effects.

    Quinoline Derivatives: Compounds with the quinoline core, which are widely studied for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its combination of these different heterocyclic moieties, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C26H23BrN4OS

Molecular Weight

519.5 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H23BrN4OS/c1-16-6-8-21(33-16)23-18(14-28)25(30-10-4-5-11-30)31(22-9-7-17(27)15-29-22)19-12-26(2,3)13-20(32)24(19)23/h4-11,15,23H,12-13H2,1-3H3

InChI Key

UJJPCECTSGSJCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N5C=CC=C5)C#N

Origin of Product

United States

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